2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid
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Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid is a heterocyclic compound that contains both an oxazole ring and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid typically involves the formation of the oxazole ring followed by the introduction of the difluoromethoxy and acrylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. The difluoromethoxy group can be introduced via nucleophilic substitution reactions, while the acrylic acid moiety can be added through esterification or amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and difluoromethoxy group can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways involved in cancer .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid
- 2-(Difluoromethoxy)benzo[d]oxazole-6-acrylic acid
Uniqueness
2-(Difluoromethoxy)benzo[d]oxazole-5-acrylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
Molecular Formula |
C11H7F2NO4 |
---|---|
Molecular Weight |
255.17 g/mol |
IUPAC Name |
(E)-3-[2-(difluoromethoxy)-1,3-benzoxazol-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO4/c12-10(13)18-11-14-7-5-6(2-4-9(15)16)1-3-8(7)17-11/h1-5,10H,(H,15,16)/b4-2+ |
InChI Key |
JTYMMVZDHHMEBK-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)OC(F)F |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)OC(F)F |
Origin of Product |
United States |
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